Product packaging for Vinflunine bitartrate(Cat. No.:)

Vinflunine bitartrate

Cat. No.: B10859061
M. Wt: 1117.1 g/mol
InChI Key: YIHUEPHBPPAAHH-PEPODRRYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Vinflunine bitartrate is a third-generation, semi-synthetic vinca alkaloid obtained through the superacidic chemistry-mediated introduction of two fluorine atoms into the vinorelbine structure . As a tubulin-targeting agent, its primary research application is in the study of anticancer mechanisms and therapies . Its main antineoplastic effect arises from its interaction with tubulin, the major component of microtubules . Vinflunine binds to the vinca-alkaloid-binding domain of tubulin, suppressing microtubule dynamics and inhibiting the formation of the mitotic spindle, which leads to cell cycle arrest at the metaphase/anaphase transition and ultimately induces apoptosis in dividing cells . Preclinical studies indicate that vinflunine has a distinct pharmacological profile compared to other vinca alkaloids, characterized by a lower binding affinity to tubulin but higher intracellular accumulation, which may contribute to its superior antitumor activity in various models, including colon, prostate, bladder, breast, and ovarian cancer cell lines . Researchers value this compound not only for its anti-mitotic action but also for its demonstrated anti-angiogenic and vascular-disrupting properties in experimental models . The bitartrate salt form is utilized in the development of parenteral pharmaceutical compositions for research purposes . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C53H66F2N4O20 B10859061 Vinflunine bitartrate

Properties

Molecular Formula

C53H66F2N4O20

Molecular Weight

1117.1 g/mol

IUPAC Name

2,3-dihydroxybutanedioic acid;methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(12S,14S,16R)-16-(1,1-difluoroethyl)-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate

InChI

InChI=1S/C45H54F2N4O8.2C4H6O6/c1-8-42-14-11-16-51-17-15-43(36(42)51)30-19-31(34(56-5)20-33(30)49(4)37(43)45(55,40(54)58-7)38(42)59-25(2)52)44(39(53)57-6)21-26-18-27(41(3,46)47)23-50(22-26)24-29-28-12-9-10-13-32(28)48-35(29)44;2*5-1(3(7)8)2(6)4(9)10/h9-14,19-20,26-27,36-38,48,55H,8,15-18,21-24H2,1-7H3;2*1-2,5-6H,(H,7,8)(H,9,10)/t26-,27+,36-,37+,38+,42+,43+,44-,45-;;/m0../s1

InChI Key

YIHUEPHBPPAAHH-PEPODRRYSA-N

Isomeric SMILES

CC[C@@]12C=CCN3[C@@H]1[C@]4(CC3)[C@H]([C@]([C@@H]2OC(=O)C)(C(=O)OC)O)N(C5=CC(=C(C=C45)[C@]6(C[C@@H]7C[C@H](CN(C7)CC8=C6NC9=CC=CC=C89)C(C)(F)F)C(=O)OC)OC)C.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O

Canonical SMILES

CCC12C=CCN3C1C4(CC3)C(C(C2OC(=O)C)(C(=O)OC)O)N(C5=CC(=C(C=C45)C6(CC7CC(CN(C7)CC8=C6NC9=CC=CC=C89)C(C)(F)F)C(=O)OC)OC)C.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

Synthesis and Chemical Modifications of Vinflunine Bitartrate

Methodologies for Vinflunine (B192657) Bitartrate (B1229483) Synthesis

The synthesis of vinflunine is a multi-step process that begins with two naturally occurring monomeric alkaloids isolated from the Madagascar periwinkle (Catharanthus roseus): catharanthine (B190766) and vindoline (B23647). researchgate.netnih.govresearchgate.net These precursors themselves possess no significant antitumor activity, but their coupling provides the dimeric backbone essential for cytotoxic function. benthamdirect.comresearchgate.net

The key intermediate in the synthesis is anhydrovinblastine (B1203243), which is formed through a biomimetic coupling of catharanthine and vindoline. scispace.com This reaction can be promoted by reagents such as ferric trichloride (B1173362) (FeCl₃). scispace.comgoogle.com Anhydrovinblastine serves as a common precursor for several semi-synthetic vinca (B1221190) alkaloids, including vinorelbine (B1196246) and vinflunine. scispace.com

The synthesis of vinorelbine from anhydrovinblastine involves a key rearrangement that contracts the C' ring of the catharanthine (or velbenamine) portion of the molecule. benthamdirect.com Vinflunine is then derived from a vinorelbine precursor through a unique fluorination reaction, followed by the formation of the bitartrate salt to improve its pharmaceutical properties. nih.govgoogle.com A patent describes a method where anhydrovinblastine is treated with trifluoroacetic anhydride (B1165640) to induce ring-opening and rearrangement to obtain vinorelbine, which is then converted to vinflunine. google.com The final step involves salt formation with tartaric acid to yield vinflunine bitartrate. google.com

Table 1: Simplified Overview of this compound Synthesis

StepReactantsKey Reagents/ConditionsProduct
1. Coupling Catharanthine, VindolineFerric trichloride (FeCl₃)Anhydrovinblastine
2. Rearrangement AnhydrovinblastineTrifluoroacetic anhydrideVinorelbine
3. Fluorination Vinorelbine derivativeSuperacid medium (e.g., HF-SbF₅)20',20'-difluoro-3',4'-dihydrovinorelbine (Vinflunine)
4. Salt Formation VinflunineTartaric AcidThis compound

Exploration of Superacid Chemistry in Fluorination

The defining structural feature of vinflunine—the gem-difluoro group at the C20' position—is introduced using superacid chemistry. nih.govcapes.gov.br This method was a significant breakthrough, as it allowed for selective fluorination at a site within the velbenamine moiety that was inaccessible through conventional chemical routes. nih.govgoogle.com

The reaction is typically carried out in a superacid medium, such as a mixture of hydrogen fluoride (B91410) and antimony pentafluoride (HF-SbF₅), on a vinorelbine-type precursor. researchgate.netguidechem.com This powerful acidic environment facilitates the selective introduction of two fluorine atoms at the 20' position and the saturation of the double bond between C3' and C4'. researchgate.net The process results in the formation of 20′,20′-difluoro-3′,4′-dihydrovinorelbine, the chemical name for vinflunine. nih.govnih.gov Research has shown that the reaction of binary alkaloids of the vinblastine (B1199706) family in superacidic media leads to these novel fluorinated products. google.com This unique application of superacid chemistry is directly responsible for creating the third-generation vinca alkaloid, vinflunine. researchgate.netbohrium.comumanitoba.ca

The use of superacids has also been explored for other modifications of vinca alkaloids, such as stereoselective ionic hydrogenation, further demonstrating the utility of this chemistry in creating novel derivatives. sciengine.com

Derivatization Strategies and Analogue Generation

The development of vinflunine spurred further research into creating novel analogues by modifying the basic skeleton of vinblastine and its derivatives. The goal of these derivatization strategies is often to enhance activity or alter pharmacological properties. benthamdirect.com Modifications have been explored on both the vindoline (lower) and velbenamine (upper) portions of the dimeric structure. benthamdirect.comacs.org

Modifications in the velbenamine part, where vinflunine itself is altered, have been shown to have major implications for the molecule's biological interactions. benthamdirect.comacs.org Strategies for generating new analogues often involve total synthesis, which provides the flexibility to introduce deep-seated structural changes not possible through semi-synthesis from the natural products. acs.org

Key derivatization strategies include:

C20' Modifications : Following the precedent of vinflunine, the C20' position has been a major target for derivatization. One notable series of analogues involves the creation of C20' urea (B33335) and thiourea (B124793) derivatives from 20'-aminovinblastine. acs.org Some of these urea-based analogues have demonstrated significantly greater potency than the parent compound, vinblastine. acs.org

Aromatic Ring Substitution : The aromatic ring of the catharanthine unit has been substituted with various groups, including nitro, amino, halogens, and alkyl groups, to produce new derivatives. nih.gov

C-17 Modifications : The vindoline moiety can also be modified. For example, novel C-17-chloro derivatives of vinorelbine and vinflunine have been synthesized using N-chlorosuccinimide (NCS) in the presence of a Lewis acid catalyst. sciengine.com

Fluorinated Catharanthine Analogues : Researchers have synthesized fluorinated catharanthine analogues as potential precursors for new dimeric vinca alkaloids of the vinflunine family. researchgate.netrsc.org However, the biomimetic coupling of these fluorinated precursors with vindoline sometimes leads to unexpected alkaloid structures. rsc.org

These extensive derivatization efforts highlight the ongoing chemical exploration of the vinca alkaloid scaffold to generate new compounds with potentially improved properties. benthamdirect.com

Table 2: Examples of Vinblastine/Vinorelbine Derivatization Strategies

Derivative ClassModified Position(s)Type of ModificationKey PrecursorReference(s)
Vinflunine C20', C3'-C4' bondGem-difluorination, SaturationVinorelbine nih.govresearchgate.net
C20' Urea Analogues C20'Conversion of hydroxyl to urea group20'-Aminovinblastine acs.org
C-17 Chloro Analogues C17 (Vindoline part)ChlorinationVinorelbine or Vinflunine sciengine.com
Aromatic Substituted 12' (Catharanthine part)Introduction of nitro, amino, halogen, etc.Substituted Catharanthine nih.gov

Molecular Mechanisms of Action: Microtubule Dynamics and Cell Cycle Regulation

Tubulin Binding Affinity and Interaction Sites

Vinflunine (B192657), like other vinca (B1221190) alkaloids, interacts with tubulin, the protein subunit of microtubules. europa.eudrugbank.com It binds at or near the vinca binding site on the β-tubulin subunit, which is located at the interface between two tubulin dimers. drugbank.comnih.gov This binding is thought to induce conformational changes in tubulin. nih.gov

However, a key distinction of vinflunine is its comparatively weaker binding affinity for tubulin when compared to older vinca alkaloids like vincristine (B1662923) and vinblastine (B1199706). nih.govd-nb.info In fact, the specific binding of vinflunine to tubulin can be difficult to detect by certain laboratory methods. nih.gov The binding is also more readily reversible than that of other vinca alkaloids. d-nb.info This lower affinity is considered a significant factor in its distinct biological activity and potentially lower toxicity profile. d-nb.infoumanitoba.ca

The order of binding affinity among several vinca alkaloids has been classified as: vincristine > vinblastine > vinorelbine (B1196246) > vinflunine. nih.govuah.es Despite this weaker interaction with tubulin, vinflunine demonstrates superior antitumor activity in preclinical models, a phenomenon not yet fully understood. umanitoba.ca

Modulation of Microtubule Polymerization and Dynamics

Vinflunine acts as a potent inhibitor of microtubule polymerization. nih.gov By binding to tubulin, it disrupts the assembly of these critical structures, which are essential for various cellular functions, most notably the formation of the mitotic spindle during cell division. researchgate.net

The primary mechanism of vinflunine's action is the suppression of microtubule dynamics. europa.euaacrjournals.org This includes several key effects:

Slowing of microtubule growth rate: Vinflunine decreases the speed at which microtubules elongate. drugbank.comaacrjournals.org

Increase in growth duration: The periods of microtubule growth are extended. drugbank.comaacrjournals.org

Reduction in shortening duration: The time microtubules spend shrinking is lessened. aacrjournals.org

Suppression of treadmilling: This process, crucial for generating tension in the mitotic spindle, is inhibited by vinflunine, although less strongly than by vinblastine. aacrjournals.org

At low concentrations, vinflunine can suppress the dynamic instability of microtubules without causing a net depolymerization of the microtubule network. molbiolcell.org This subtle but critical disruption of microtubule behavior is sufficient to interfere with the proper functioning of the mitotic spindle. molbiolcell.org

Table 1: Effects of Vinflunine on Microtubule Dynamic Instability Parameters

ParameterEffect of VinflunineReference
Microtubule Growth RateDecreased drugbank.comaacrjournals.org
Duration of GrowthIncreased drugbank.comaacrjournals.org
Duration of ShorteningDecreased aacrjournals.org
TreadmillingSuppressed aacrjournals.org

Cell Cycle Perturbations and Induction of Programmed Cell Death

The disruption of microtubule dynamics by vinflunine has profound consequences for the cell cycle. By interfering with the formation and function of the mitotic spindle, vinflunine causes cells to arrest in the G2/M phase of the cell cycle. drugbank.comnih.gov This mitotic block prevents the cell from successfully completing cell division. europa.eu

Prolonged arrest at this stage of the cell cycle triggers the cell's internal machinery for programmed cell death, or apoptosis. europa.eu The induction of apoptosis by vinflunine is characterized by several key molecular events:

DNA fragmentation: The genetic material of the cell is broken down. nih.gov

Caspase activation: Vinflunine stimulates the activity of caspases, a family of proteases that are central executioners of apoptosis. Specifically, caspases-3 and -7 are activated. nih.gov

PARP cleavage: Poly-(ADP-ribose) polymerase (PARP), a protein involved in DNA repair, is cleaved by activated caspases, a hallmark of apoptosis. nih.gov

Interestingly, the apoptotic signaling triggered by vinflunine in some cell lines does not appear to involve the phosphorylation of Bcl-2, a key regulatory protein in many apoptotic pathways. nih.gov

Preclinical Pharmacological Investigations

In Vitro Cytotoxicity and Cellular Effects

Concentration- and Exposure-Dependent Cytotoxicity Profiles

The antitumor effects of vinflunine (B192657) have been shown to be dependent on both the concentration of the drug and the duration of exposure. drugbank.com In vitro studies have demonstrated that vinflunine induces DNA fragmentation in P388 leukemia cells in a dose- and time-dependent manner. nih.gov This effect becomes apparent after a 24-hour continuous exposure to concentrations between 0.1 and 0.5 μM, and can be detected as early as 3 hours with a concentration of 0.3 μM. nih.gov

Table 1: IC50 Values of Vinflunine in Various Bladder Cancer Cell Lines (48h Exposure)

Cell Line IC50 (µM)
T24 0.068
UMUC3 0.277
SW780 1.734
5637 3.478
HT1376 4.677

Data sourced from d-nb.info

Synergistic Interactions with Co-Administered Agents in Cellular Models

Preclinical studies have explored the potential of vinflunine in combination chemotherapy regimens, revealing synergistic cytotoxicity with several other anticancer drugs. nih.gov When combined with DNA-damaging agents like cisplatin (B142131) and mitomycin C, the DNA-intercalating agent doxorubicin, and the antimetabolite 5-fluorouracil, a high level of synergistic cytotoxicity was observed. nih.govnih.govresearchgate.net This synergy was noted in both the A549 human non-small-cell lung cancer cell line and the CCRF-CEM human leukemia cell line. nih.gov

Moderate synergy was also identified when vinflunine was combined with the topoisomerase I inhibitor camptothecin (B557342). nih.gov Furthermore, in vitro studies investigating the interaction between vinflunine and radiation showed a radiosensitizing effect. aacrjournals.orgresearchgate.net In urothelial cell carcinoma (UCC) cell lines, the addition of curcumin, a polyphenol that can inhibit the epithelial-to-mesenchymal transition (EMT), was found to act synergistically with vinflunine, sensitizing the cancer cells to its effects and increasing apoptosis. mdpi.com

Table 2: Synergistic Interactions of Vinflunine with Other Anticancer Agents

Combination Agent Level of Synergy Cell Line Models
Cisplatin High A549, CCRF-CEM nih.govnih.gov
Doxorubicin High A549, CCRF-CEM nih.govnih.gov
Mitomycin C High A549, CCRF-CEM nih.govnih.gov
5-Fluorouracil High A549, CCRF-CEM nih.govnih.gov
Camptothecin Moderate A549, CCRF-CEM nih.govnih.gov
Curcumin Synergistic T24 (Urothelial) mdpi.com
Radiation Synergistic/Moderate Synergism ECV304, CAL-27, MCF-7, H292 aacrjournals.org

Cellular Mechanisms of Resistance and P-Glycoprotein Modulatory Activity

Like other vinca (B1221190) alkaloids, vinflunine is implicated in P-glycoprotein (P-gp) mediated multidrug resistance (MDR). nih.gov Tumor cells selected for resistance to vinflunine have been shown to overexpress P-gp. nih.gov P388 murine leukemia cells made resistant to vinflunine (P388/VFL) demonstrated cross-resistance to other drugs involved in MDR, such as other vinca alkaloids, doxorubicin, and etoposide, but not to agents like cisplatin or camptothecin that are not associated with P-gp mediated resistance. uni.lu

However, a key finding is that vinflunine is generally a weaker substrate for P-gp and a less potent inducer of resistance compared to other vinca alkaloids like vinorelbine (B1196246) and vincristine (B1662923). nih.govnih.govresearchgate.net In various P-gp-overexpressing human tumor cell lines, the level of cross-resistance to vinflunine was consistently lower than that observed for vinorelbine or vincristine. nih.gov Studies have shown that resistance to vinflunine develops more slowly and to a lesser degree than with vinorelbine. nih.gov While P-gp overexpression is a mechanism of resistance, its involvement appears to be less significant for vinflunine compared to older vinca alkaloids. uni.lu Other mechanisms, such as the downregulation of Bcl-2, have also been implicated in resistance to vinflunine in certain cancer cell models. uni.lu

In Vivo Antitumor Efficacy in Experimental Models

Evaluation in Murine and Human Xenograft Models

Vinflunine has demonstrated significant antitumor activity across a broad spectrum of experimental animal tumor models, including both murine tumors and human tumor xenografts. nih.govnih.gov In studies using subcutaneously-implanted human tumor xenografts, vinflunine showed definite high or moderate antitumor activity in 64% of the models tested. nih.gov This included high activity against RXF944LX (kidney) and NCI-H69 (small cell lung) xenografts, and moderate activity against PAXF546 (pancreas), PC-3 (prostate), and TC37 (colon) tumors. nih.gov It also showed growth inhibitory effects on LX-1 (lung) and MX-1 (breast) human tumor xenografts. nih.gov Furthermore, vinflunine has been shown to mediate part of its antitumor activity through an antivascular mechanism, causing extensive hemorrhagic necrosis and a shutdown of tumor vasculature at doses below the maximum tolerated dose. nih.govnih.gov

Comparative Efficacy Studies against Pre-existing Vinca Alkaloids

In the B16 melanoma model, vinflunine was superior to vinorelbine in both prolonging survival and inhibiting tumor growth. nih.gov Similarly, in human tumor xenografts, vinflunine often induced more prolonged inhibitory effects on tumor growth than vinorelbine. nih.gov While vinflunine has a lower cytotoxic potency in vitro, its in vivo efficacy is significantly greater, suggesting a broader spectrum of activity. nih.govnih.gov This superior preclinical antitumor activity was a key factor in its selection for clinical development. uni.luaacrjournals.org

Table 3: Comparative In Vivo Antitumor Activity of Vinflunine vs. Vinorelbine in Human Xenografts

Tumor Xenograft Model Vinflunine Activity Level Vinorelbine Activity Level
RXF944LX (Kidney) High Moderate
NCI-H69 (Small Cell Lung) High Inactive
PAXF546 (Pancreas) Moderate Inactive
PC-3 (Prostate) Moderate Inactive
TC37 (Colon) Moderate Moderate
BXF1299 (Bladder) Inactive Inactive
DLD-1 (Colon) Inactive Inactive
HT-29 (Colon) Inactive Inactive
SF-295 (CNS) Inactive Inactive
Overall Response Rate 64% 27%

Activity levels are based on tumor growth inhibition criteria. Data adapted from nih.govnih.gov

Anti-angiogenic and Anti-vascular Modalities

Vinflunine bitartrate (B1229483) demonstrates significant anti-angiogenic and anti-vascular effects in preclinical models, suggesting that its anti-tumor activity is not solely dependent on its cytotoxic properties but also involves the disruption of tumor blood supply. researchgate.netnih.gov These effects have been observed at doses considerably lower than the maximum tolerated dose, indicating a potential therapeutic window for targeting the tumor vasculature. nih.govnih.govdovepress.com

Studies using transplantable murine tumor models, such as the MAC 15A colon adenocarcinoma, have revealed that vinflunine administration leads to substantial hemorrhagic necrosis within the tumor. nih.govdovepress.com This is indicative of a potent anti-vascular effect, which has been confirmed by perfusion studies using Hoechst 33342 dye. nih.govnih.gov These investigations showed a rapid vascular shutdown within the tumor, occurring as early as four hours post-treatment and lasting for at least 24 hours. nih.govdovepress.com This rapid onset is noteworthy, as corresponding in vitro studies on Human Umbilical Vein Endothelial Cells (HUVEC) showed that apoptosis did not occur within the first eight hours of exposure, suggesting the in vivo vascular shutdown is initiated by a mechanism other than immediate endothelial cell death. nih.govnih.gov

In addition to its acute vascular-disrupting capabilities, vinflunine exhibits anti-angiogenic properties by inhibiting the formation of new blood vessels. targetmol.comnih.gov In a murine model, vinflunine dose-dependently inhibited the angiogenic response induced by basic fibroblast growth factor (bFGF). targetmol.com

At the cellular level, low, non-cytotoxic concentrations of vinflunine have been shown to impact endothelial cells directly. aacrjournals.org It rapidly alters endothelial cell morphology, causing retraction and rounding, and disrupts the formation of capillary-like structures in vitro. targetmol.comaacrjournals.org Interestingly, these anti-angiogenic concentrations of vinflunine increase the dynamic instability of interphase microtubules in endothelial cells. aacrjournals.orgaacrjournals.org This alteration of microtubule dynamics is linked to a decrease in endothelial cell motility and migration, which are crucial processes for angiogenesis. aacrjournals.orgaacrjournals.org The anti-migratory effect on fibronectin involves a significant decrease in cell speed and an increase in the time between changes in direction, associated with a dramatic rise in focal adhesions and stress fibers. aacrjournals.org

Table 1: Summary of Preclinical Anti-angiogenic and Anti-vascular Findings for Vinflunine

Model/System Key Findings Reference
MAC 15A Murine Colon AdenocarcinomaInduced significant tumor growth delay and substantial hemorrhagic necrosis. nih.gov
MAC 15A Murine Colon Adenocarcinoma (Hoechst 33342 perfusion)Caused vascular shutdown within 4 hours of administration, at doses lower than the MTD. nih.govdovepress.comnih.gov
Human Umbilical Vein Endothelial Cells (HUVEC)Caused apoptosis, but not within the first 8 hours of exposure. nih.gov
Murine Matrigel Plug AssayDose-dependently inhibited bFGF-induced angiogenesis. targetmol.com
Human Microvascular Endothelial Cells (HMEC-1)Increased interphase microtubule dynamics at low concentrations. aacrjournals.org
Human Microvascular Endothelial Cells (HMEC-1)Inhibited morphogenesis (capillary tube formation) and random motility. aacrjournals.org
Human Microvascular Endothelial Cells (HMEC-1) on FibronectinDecreased cell migration speed and increased persistence time, associated with an increase in focal adhesions. aacrjournals.org

Anti-metastatic Properties in Animal Models

Preclinical studies have demonstrated that vinflunine possesses anti-metastatic properties, inhibiting the spread of cancer cells in various animal models. researchgate.netnih.govnih.govmdpi.com This activity appears to complement its direct cytotoxic and anti-angiogenic effects. nih.gov

In a key in vivo study, vinflunine was shown to reduce the number of experimental liver metastases produced by human LS174T colon cancer cells in female athymic nude mice. targetmol.com Notably, this anti-metastatic effect was observed at doses significantly lower than the maximal therapeutic dose, suggesting a specific mechanism targeting the metastatic process.

Further evidence of its anti-metastatic potential comes from studies on bladder cancer. nih.gov In an orthotopic murine model using a transitional cell carcinoma of the bladder, vinflunine demonstrated potent high antitumor activity. nih.gov This in vivo efficacy is supported by in vitro invasion assays which showed that vinflunine treatment had an inhibitory effect on the invasive capability of bladder cancer cells. nih.gov The proposed mechanism involves the modulation of cell-cell adhesions, where vinflunine can induce an epithelial phenotype in bladder tumor cells, characterized by increased E-cadherin-dependent cell-cell adhesion and a reduction in mesenchymal markers like N-cadherin and vimentin. nih.gov By promoting a less invasive phenotype, vinflunine may hinder the initial steps of metastasis. nih.gov

Table 2: Summary of Preclinical Anti-metastatic Findings for Vinflunine

Model/System Cancer Type Key Findings Reference
Athymic Nude MiceHuman LS174T Colon CancerReduced the number of experimental liver metastases. targetmol.com
Orthotopic Murine ModelTransitional Cell Carcinoma of the BladderDemonstrated potent high antitumor activity against bladder tumors. nih.gov
In Vitro Invasion AssayTransitional Cell Carcinoma of the BladderShowed an inhibitory effect on the invasion ability of cancer cells. nih.gov

Preclinical Pharmacokinetic and Metabolic Profiling

Absorption and Distribution in Animal Models

Following administration in preclinical models, vinflunine (B192657) demonstrates effective absorption and extensive tissue distribution. Studies in murine models have shown that vinflunine is active when administered intraperitoneally and orally, indicating its absorption through these routes. nih.gov

Pharmacokinetic studies following intravenous administration in rats show that vinflunine is widely distributed throughout the body. nih.gov Imaging distribution studies using radiolabeled vinflunine in rats confirmed that compound levels were rapidly higher in several organs compared to blood. europa.eueuropa.eu The highest concentrations were observed in well-perfused organs such as the lungs, kidneys, and liver, as well as in salivary glands, endocrine glands, and the gastrointestinal tract. nih.goveuropa.eueuropa.eu In tumor-bearing mice, a similar distribution pattern was noted, with the significant finding that vinflunine effectively penetrates and distributes into tumor tissue. nih.gov The maximal concentration of the compound was typically reached at 0.5 hours post-dose in most tissues. nih.gov

The extensive tissue distribution is further suggested by its large terminal volume of distribution, which has been calculated to be approximately 35 L/kg in humans, a parameter often informed by preclinical data. europa.eudrugbank.com

Plasma protein binding of vinflunine has been evaluated in preclinical species. In rats, the binding to plasma proteins was determined to be 58.4%. nih.gov

Table 1: Preclinical Distribution Characteristics of Vinflunine

Parameter Species Finding Citation(s)
Tissue Distribution Rat Widely distributed; high concentrations in lungs, kidneys, liver, salivary/endocrine glands, GI tract. nih.goveuropa.eueuropa.eu
Tumor-bearing Mouse Similar to rats, with additional distribution into tumor tissue. nih.gov
Time to Max. Concentration (Tmax) Rat 0.5 hours post-dose in the majority of tissues. nih.gov

| Plasma Protein Binding | Rat | 58.4% | nih.gov |

Metabolic Pathways and Identification of Active Metabolites in Preclinical Systems

The biotransformation of vinflunine in preclinical systems involves two primary enzymatic pathways, leading to the formation of one major active metabolite and several inactive metabolites.

The only identified active metabolite of vinflunine is 4-O-deacetylvinflunine (DVFL). europa.eueuropa.eu The formation of DVFL is not mediated by cytochrome P450 enzymes but by the action of multiple esterases found in various organs. europa.eunih.gov The exposure to this active metabolite varies significantly across species. In preclinical studies, DVFL exposure (based on molar AUC) in mice was significant, reaching 50-60% of the parent vinflunine exposure. However, exposure was considerably lower in other animal models, such as rats and monkeys, where it was only 1% and 6% of the parent drug exposure, respectively.

Other metabolites of vinflunine are formed through oxidative metabolism, a process primarily mediated by the cytochrome P450 isoenzyme CYP3A4. europa.eunih.govnih.gov In vitro studies using human liver microsomes confirmed that vinflunine is rapidly metabolized by CYP3A4 into at least two metabolites, tentatively identified as an N-oxide or hydroxylated metabolite (M₁) and an epoxide metabolite (M₂). nih.gov The use of ketoconazole, a potent CYP3A4 inhibitor, was shown to decrease vinflunine metabolism in these in vitro systems. nih.gov In vitro studies have shown that vinflunine itself does not have an inducing effect on CYP1A2, CYP2B6, or CYP3A4, nor does it inhibit major CYP isoforms. europa.eueuropa.eu

Table 2: Preclinical Metabolism of Vinflunine

Feature Description Key Enzymes Citation(s)
Active Metabolite 4-O-deacetylvinflunine (DVFL) Multiple Esterases europa.eueuropa.eu
Inactive Metabolites Formed via oxidative metabolism (e.g., M₁, M₂) Cytochrome P450 3A4 (CYP3A4) nih.govnih.gov

| DVFL Exposure (AUC vs. Vinflunine) | Mouse: 50-60%; Rat: ~1%; Monkey: ~6% | N/A | |

Clearance Mechanisms in Preclinical Contexts

Preclinical studies in various animal models show that vinflunine is eliminated from the body primarily through metabolism and subsequent excretion via feces and urine. The predominant route of elimination is fecal excretion, which indicates that biliary excretion is a major clearance pathway.

In animal studies, drug-related material was predominantly excreted in the feces, accounting for 66-83% of the administered dose. A study in rats provided more specific data on excretion over a 96-hour period, showing that 15.36% of the dose was excreted in feces and 9.58% in urine. nih.gov The same study quantified biliary excretion directly, finding it accounted for 0.71% of the given dose as unchanged drug. nih.gov The finding that less than 25% of the dose was excreted as the unchanged parent drug confirms that metabolism is the major driver of elimination. nih.govscispace.com

The serum clearance of vinflunine was found to be relatively consistent across several preclinical species. The elimination half-life of vinflunine after a single intravenous dose was also similar across different animal models, ranging from 4 to 13 hours. A specific study in rats determined the terminal half-life to be approximately 17-18 hours. nih.gov

Table 3: Preclinical Pharmacokinetic and Clearance Parameters of Vinflunine

Parameter Species Value Citation(s)
Primary Excretion Route Animals (general) Fecal (Biliary)
Excretion Profile (96h) Rat Feces: 15.36%, Urine: 9.58%, Bile: 0.71% nih.gov
Serum Clearance Mouse, Rat, Dog, Monkey 1.4 – 2.3 L/h/kg
Elimination Half-Life (t½) Animals (general) 4 – 13 hours

Structure Activity Relationship Sar and Computational Modeling Studies

Analysis of Structural Modifications and Their Impact on Biological Activity

Vinflunine (B192657) is a third-generation Vinca (B1221190) alkaloid derived from its predecessor, vinorelbine (B1196246), through semisynthesis. nih.gov The defining structural modification of vinflunine is the selective introduction of two fluorine atoms at the 20' position of the catharanthine (B190766) (or velbenamine) moiety, a part of the molecule previously difficult to modify using classical chemistry. nih.govresearchgate.net This alteration was accomplished using superacidic chemistry. nih.govresearchgate.net This specific difluorination, coupled with the reduction of the 3'4' double bond, distinguishes vinflunine from vinorelbine and other Vinca alkaloids like vinblastine (B1199706) and vincristine (B1662923). nih.govresearchgate.net

The SAR of Vinca alkaloids is complex, with modifications at various positions leading to different outcomes. For example, the substitution at the R1 position on the vindoline (B23647) core differentiates vinblastine (methyl) from vincristine (formyl). nih.gov In vinflunine, the critical change is on the catharanthine unit. nih.gov Studies on other analogs have shown that even minor structural changes can dramatically alter potency and efficacy. acs.org For example, the development of vindesine (B1683056) involved changing an ester group to an amide at the C-16 position. wikipedia.org The success of the C-20' difluorination in creating vinflunine highlights the importance of exploring modifications on the catharanthine moiety for developing novel derivatives with improved therapeutic properties. acs.orgresearchgate.net

Table 1: Comparative Antitumor Activity of Vinflunine and Other Vinca Alkaloids in a Preclinical Murine Leukemia Model nih.gov
CompoundOptimal Dose (mg/kg/injection)Increase in Life Span (T/C %)*
Vinflunine10200%
Vinorelbine8139%
Vinblastine1.1129%
Vincristine0.75186%

*T/C % represents the ratio of the median survival time of the treated group to the control group, expressed as a percentage.

In Silico Approaches to Tubulin-Vinflunine Bitartrate (B1229483) Interactions

Computational, or in silico, methods have been instrumental in visualizing and quantifying the interaction between vinflunine and its molecular target, tubulin. ijsra.net Like other Vinca alkaloids, vinflunine binds to the β-tubulin subunit at or near the Vinca domain, which is located at the interface between two tubulin heterodimers. drugbank.comnih.gov This binding disrupts microtubule dynamics, leading to mitotic arrest. drugbank.com

Molecular docking studies have been employed to predict the binding pose and estimate the binding affinity of vinflunine to tubulin. These analyses confirm that vinflunine occupies the Vinca binding site. ijsra.netmdpi.com Docking results can provide a calculated binding energy, which helps in comparing the relative affinities of different ligands. For example, a comparative docking study estimated the binding energy (ΔG) of vinflunine to be -9.44 kcal/mol, which is comparable to that of vinblastine (-9.43 kcal/mol) and vinorelbine (-9.29 kcal/mol) in that specific model. ijsra.net

Despite these in silico predictions, experimental binding assays reveal that vinflunine has a weaker binding affinity for tubulin compared to classic Vinca alkaloids like vincristine and vinblastine. researchgate.netnih.gov This apparent discrepancy between some computational models and experimental results highlights the complexity of the binding process. Vinflunine's interaction with tubulin is quantitatively different; it weakly inhibits the binding of other Vinca alkaloids and its own specific binding can be difficult to detect by some methods. nih.gov The unique structural modifications in vinflunine likely lead to differential effects on tubulin conformation. nih.gov

These computational approaches, often combined with molecular dynamics simulations, provide a dynamic view of the ligand-receptor complex, helping to understand how the drug affects tubulin conformation and the stability of the microtubule polymer. scispace.comnih.gov

Table 2: Estimated Binding Energies of Vinca Alkaloids with α/β-Tubulin Dimer from a Molecular Docking Study ijsra.net
CompoundFull Fitness (kcal/mol)Estimated ΔG (kcal/mol)
Vinflunine-4877.15-9.44
Vinblastine-4816.45-9.43
Vinorelbine-4893.92-9.29
Vindesine-4832.04-8.14
Vincristine-4792.28-7.45

Computational Predictions for Pharmacological Profiles

Computational modeling is crucial for predicting the pharmacological profile of drugs, including their pharmacokinetics (PK) and pharmacodynamics (PD). For vinflunine, population PK/PD modeling has been used to analyze data from numerous clinical studies, providing a comprehensive understanding of its behavior in the body. nih.govresearchgate.net

These models describe the time course of drug concentration in the blood and link it to its therapeutic and toxic effects. researchgate.net A key finding from population PK analysis is that vinflunine's clearance from the body is influenced by several patient characteristics (covariates), such as creatinine (B1669602) clearance (a measure of kidney function) and body surface area (BSA). nih.gov By identifying these covariates, computational models can help explain the inter-individual variability in drug exposure observed among patients. nih.gov For instance, a global analysis of 18 trials led to the development of a model where vinflunine clearance was explained by creatinine clearance, BSA, and co-administration with another drug, which helped reduce the unexplained variability between individuals. nih.gov

Furthermore, semi-physiological models have been developed to describe the relationship between vinflunine exposure (e.g., Area Under the Curve, AUC) and specific toxicities, such as the time course of a decrease in absolute neutrophil counts (neutropenia). researchgate.net These predictive models are valuable tools that can simulate different dosing scenarios and help in optimizing treatment regimens. nih.gov The pharmacokinetic analysis has also shown that a flat-fixed dosing regimen is appropriate, as no correlation was found between the clearance of oral vinflunine and body surface area in one study. nih.gov

Rational Design of Novel Vinflunine Bitartrate Analogs

The rational design of new drug candidates aims to systematically modify a lead compound to improve its therapeutic properties, such as increasing efficacy, reducing toxicity, or overcoming drug resistance. openmedicinalchemistryjournal.com The knowledge gained from the SAR of vinflunine and other Vinca alkaloids provides a foundation for the rational design of novel analogs. acs.orgresearchgate.net

The discovery of vinflunine itself was a triumph of rational chemical exploration, demonstrating that modifications in the previously unexploited velbenamine (catharanthine) moiety could yield compounds with unique and superior in vivo properties. researchgate.netacs.org Future design strategies for new analogs are informed by these findings. Key areas for modification include:

The Catharanthine Moiety: Given the success of the 20'-difluoro substitution, further exploration of substitutions at this and other positions on the catharanthine ring system is a logical approach. The goal would be to fine-tune the interaction with tubulin or alter the molecule's metabolic stability. acs.orgwikipedia.org

The Vindoline Moiety: While vinflunine's key change is on the other ring system, the vindoline portion remains a viable target for modification. Changes to the C-16 ester group, as seen in the development of vindesine, or other positions could be combined with the features of vinflunine to create hybrid analogs. wikipedia.orgmdpi.com

Overcoming Resistance: Vinflunine has been shown to be a weak substrate for the P-glycoprotein (P-gp) efflux pump, a common mechanism of drug resistance. researchgate.net Designing new analogs that are even poorer substrates for P-gp or other efflux pumps is a key strategy to create drugs effective against resistant tumors. acs.org The synthesis of C20' urea-based analogs of vinblastine has yielded compounds that not only exceed the potency of the parent drug but also show activity against P-gp overexpressing cell lines. acs.org

Computational tools like molecular docking and quantitative structure-activity relationship (QSAR) modeling are central to this rational design process. scispace.comopenmedicinalchemistryjournal.com These methods allow chemists to predict how a proposed structural change might affect tubulin binding or other properties before undertaking complex and costly synthesis. researchgate.net

Future Directions in Vinflunine Bitartrate Research

Advancements in Microtubule-Targeted Therapies

The clinical success of microtubule-targeting agents (MTAs), including the vinca (B1221190) alkaloids and taxanes, has validated their importance in cancer treatment. cornellpharmacology.org These agents disrupt microtubule dynamics, which are crucial for cell division, making them effective against rapidly proliferating cancer cells. aacrjournals.org Vinflunine (B192657) itself was developed as a third-generation vinca alkaloid to improve upon the efficacy and safety profiles of its predecessors like vinblastine (B1199706) and vincristine (B1662923). nih.govaacrjournals.org

The primary challenges that drive the continued evolution of microtubule-targeted therapies are drug resistance and toxicity. cornellpharmacology.org Future advancements aim to address these issues through several approaches:

Developing Novel Agents: The search for new compounds with similar mechanisms but improved characteristics is a global effort. cornellpharmacology.org This has led to the discovery of numerous natural and synthetic agents that target different binding sites on tubulin or have unique effects on microtubule dynamics. tandfonline.comnih.gov

Exploring Different Binding Sites: While vinca alkaloids and taxanes bind to the vinca and taxane-binding sites on β-tubulin, respectively, other sites are being explored. nih.govaacrjournals.org The colchicine-binding site, for instance, is an attractive target for developing new chemotherapeutics, as agents binding here may overcome existing resistance mechanisms and can also target tumor vasculature. nih.gov

Newer Generations of Existing Classes: Beyond vinflunine, research continues on other classes of MTAs. Epothilones, for example, bind to the taxane (B156437) site but are more potent in taxane-resistant cell lines and are poor substrates for common drug efflux pumps. nih.gov

Combination Therapies: A significant focus is on using MTAs in combination with other therapeutic modalities, such as immunotherapy or targeted agents, to enhance antitumor effects and overcome resistance. tandfonline.com

The overarching goal is to develop therapies that are more precise, have a wider therapeutic window, and can circumvent the notorious problem of drug resistance that often thwarts the effectiveness of current treatments. cornellpharmacology.org

Key Classes of Microtubule-Targeting Agents

Agent ClassPrimary MechanismExamplesKey Research Focus
Vinca AlkaloidsMicrotubule DestabilizerVincristine, Vinblastine, Vinorelbine (B1196246), VinflunineDeveloping derivatives with lower neurotoxicity and improved activity against resistant tumors. aacrjournals.org
TaxanesMicrotubule StabilizerPaclitaxel, DocetaxelCreating novel formulations to avoid hypersensitivity reactions and overcome resistance. aacrjournals.org
EpothilonesMicrotubule StabilizerIxabepiloneExploiting their potency in taxane-resistant cancers and poor recognition by efflux pumps. nih.gov
Colchicine-Site BindersMicrotubule DestabilizerCombretastatinsDeveloping agents with better solubility and a wider therapeutic window to harness their vascular-disrupting potential. nih.gov

Elucidation of Remaining Unclear Mechanisms

The principal mechanism of vinflunine is the inhibition of tubulin polymerization, which leads to an arrest of the cell cycle in the G2/M phase and subsequent apoptosis. drugbank.compatsnap.com It interacts with the vinca-alkaloid binding domain on tubulin. nih.gov However, several distinctive properties of vinflunine's interaction with microtubules are not fully understood and are a key area of ongoing research.

Additionally, vinflunine exhibits anti-angiogenic and anti-vascular effects at non-cytotoxic concentrations. researchgate.net It can inhibit the formation of new blood vessels and disrupt existing ones, which is a crucial mechanism for controlling tumor growth and metastasis. patsnap.comresearchgate.net The precise molecular pathways through which vinflunine exerts these vascular effects, independent of its direct cytotoxic impact on tumor cells, remain to be fully elucidated. cornellpharmacology.org Understanding these mechanisms could open new avenues for its use, possibly in combination with other anti-angiogenic therapies.

Development of Predictive Preclinical Models for Efficacy and Resistance

A significant challenge in the clinical application of vinflunine is predicting which patients are most likely to respond to treatment and understanding the mechanisms of acquired resistance. tandfonline.com The development of robust preclinical models that can accurately forecast efficacy and resistance is a critical area of future research.

Translational research aims to bridge the gap between preclinical findings and clinical outcomes. tandfonline.com This involves creating models that better represent the heterogeneity of human tumors. tandfonline.com While early studies used subcutaneously implanted human tumor xenografts to demonstrate vinflunine's broad spectrum of activity, more sophisticated models are needed. nih.gov Future research is likely to focus on patient-derived xenografts (PDXs) and organoid models, which can better recapitulate the architecture and genetic diversity of a patient's specific tumor.

Biomarker research is integral to this effort. Class III β-tubulin (TUBB3) has been investigated as a potential predictive marker for resistance to tubulin-binding agents, including vinca alkaloids. tandfonline.com However, its definitive predictive value for vinflunine requires further validation in well-designed clinical studies. tandfonline.com Identifying and validating new biomarkers for sensitivity and resistance will be essential for personalizing therapy. openaccessjournals.com These markers could be related to drug efflux pumps (like P-glycoprotein), alterations in the tubulin protein itself, or signaling pathway cross-talk. researchgate.nettandfonline.com Improved preclinical models will be instrumental in discovering and testing these potential biomarkers before clinical validation.

Preclinical Models and Biomarkers in Vinflunine Research

Model/BiomarkerDescriptionResearch Goal
Tumor XenograftsImplantation of human tumor cell lines into immunocompromised mice.Initial assessment of broad antitumor activity and survival prolongation. nih.gov
Patient-Derived Xenografts (PDX)Implantation of patient tumor tissue directly into mice.To better predict individual patient response by maintaining tumor heterogeneity.
Class III β-tubulin (TUBB3)A specific tubulin isotype sometimes associated with resistance to microtubule-targeting agents.To validate its role as a predictive biomarker for vinflunine efficacy or resistance. tandfonline.com
P-glycoprotein (Pgp)A well-known drug efflux pump that can cause multidrug resistance.To understand the extent to which Pgp contributes to vinflunine resistance, noting that cross-resistance is generally lower than with older vinca alkaloids. nih.gov

Innovations in Drug Delivery Systems for Vinflunine Bitartrate (B1229483)

While vinflunine has a more manageable safety profile than older vinca alkaloids, research into novel drug delivery systems offers the potential to further enhance its therapeutic efficiency and reduce toxicity. nih.gov For other vinca alkaloids like vincristine and vinorelbine, various delivery strategies have been developed, including liposomal encapsulation, polymeric packaging, and chemical modifications. nih.govresearchgate.net

Liposomes, for example, are microscopic vesicles that can encapsulate drugs, protecting them from degradation in the bloodstream and potentially targeting them to tumor tissue. researchgate.netgoogle.com This approach has been used successfully for other chemotherapeutic agents to reduce side effects and improve drug accumulation at the tumor site. nih.gov

Currently, research specifically describing drug delivery systems for vinflunine is limited compared to its predecessors. nih.gov This represents a significant opportunity for future development. Applying established technologies like liposomes or developing new nanoparticle-based carriers for vinflunine could lead to:

Improved pharmacokinetic properties.

Reduced exposure of healthy tissues, potentially lowering side effects.

Enhanced delivery of the drug to the tumor site, increasing efficacy.

Given the success of delivery systems for other vinca alkaloids, it is a logical next step for researchers to develop and evaluate similar formulations for vinflunine to maximize its therapeutic potential. nih.gov

Q & A

Q. What is the primary mechanism of action of vinflunine bitartrate in cancer therapy?

this compound binds to tubulin, inhibiting microtubule polymerization and disrupting mitotic spindle formation, leading to G2/M phase arrest and apoptosis. Its bi-fluorinated structure enhances tubulin-binding affinity compared to earlier vinca alkaloids, reducing susceptibility to resistance mechanisms .

Q. What validated dosing protocols are recommended for this compound in clinical research?

The standard dose is 320 mg/m² via 20-minute IV infusion every 21 days. Dose reduction to 280 mg/m² is required for patients with ECOG performance status ≥1 or prior pelvic irradiation. Prophylactic laxatives and hydration are mandated to mitigate constipation, a common adverse event .

Q. What pharmacodynamic markers should be prioritized in preclinical studies?

Key markers include:

  • Microtubule dynamics : α/β-tubulin polymerization assays using immunofluorescence.
  • Mitotic arrest : Phospho-histone H3 staining.
  • Apoptosis : Cleaved caspase-3 or TUNEL assays. Clinically, neutrophil counts and constipation severity serve as safety surrogates .

Q. How is this compound structurally distinct from other vinca alkaloids?

Vinflunine is a bi-fluorinated derivative of vinorelbine, with modifications at the catharanthine moiety enhancing tubulin-binding kinetics and metabolic stability. Its ditartrate salt formulation improves solubility for intravenous administration .

Advanced Research Questions

Q. How can preclinical models address discrepancies between in vitro efficacy and clinical outcomes?

  • Use patient-derived xenografts (PDXs) retaining original tumor heterogeneity.
  • Incorporate 3D spheroid cultures with stromal components to mimic drug penetration barriers.
  • Apply pharmacogenomic profiling to identify biomarkers (e.g., βIII-tubulin isoforms) predictive of response. Validate findings via co-clinical trials mirroring patient treatment responses .

Q. What statistical methods optimize survival endpoint analysis in phase III trials?

  • Primary endpoints : Kaplan-Meier estimates for overall survival (OS) and progression-free survival (PFS), analyzed via log-rank tests.
  • Multivariate analysis : Cox proportional hazards models adjusted for covariates (ECOG status, prior therapies).
  • Subgroup analyses : Pre-specified stratification (e.g., platinum-refractory status) with Bonferroni correction for multiple testing .

Q. How can translational research improve vinflunine’s efficacy in taxane-resistant tumors?

  • Evaluate ABC transporter inhibition (e.g., P-glycoprotein blockers) in combination regimens.
  • Profile circulating tumor DNA (ctDNA) to monitor clonal evolution and resistance mechanisms.
  • Test immunogenic cell death markers (e.g., calreticulin exposure) to synergize with checkpoint inhibitors .

Q. What ethical considerations are critical for trials in end-stage urothelial carcinoma?

  • Informed consent : Transparent communication of limited therapeutic options and quality-of-life trade-offs.
  • Palliative integration : Early inclusion of supportive care to balance survival and symptom management.
  • Stopping criteria : Predefined thresholds for toxicity (e.g., ≥Grade 3 neuropathy) and disease progression .

Methodological Guidance

Designing combination therapy studies with this compound:

  • In vitro : Screen synergistic partners (e.g., gemcitabine, immune checkpoint inhibitors) using Chou-Talalay combination indices.
  • In vivo : Use orthotopic bladder cancer models to assess metastatic suppression. Monitor toxicity via serial CBC and histopathology .

Addressing contradictions in clinical trial data (e.g., OS vs. PFS benefits):

  • Conduct post hoc analyses to identify confounding factors (e.g., crossover therapy in control arms).
  • Validate PFS gains with quality-of-life metrics (e.g., EORTC QLQ-C30) to contextualize clinical relevance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.